molecular formula C10H10FNO2 B3045919 (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1161833-81-3

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B3045919
CAS No.: 1161833-81-3
M. Wt: 195.19
InChI Key: SRLSCFGRFIBSHD-VIFPVBQESA-N
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Description

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:

  • Formation of the Isoquinoline Core: This can be achieved through the Biltz synthesis, which involves the cyclization of o-aminobenzyl alcohols.

  • Introduction of Fluorine: Fluorination can be performed using reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).

  • Reduction to Tetrahydroisoquinoline: Catalytic hydrogenation or reduction using reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Carboxylation: The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or amine using reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using reagents like KMnO4 or HNO3, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be achieved using LiAlH4 or catalytic hydrogenation, resulting in the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

  • KMnO4, HNO3 for oxidation

  • LiAlH4, catalytic hydrogenation for reduction

  • Various nucleophiles for substitution reactions

Major Products Formed:

  • Carboxylic acids, ketones, alcohols, amines, and substituted derivatives.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

  • Industry: Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is compared with other similar compounds, such as:

  • 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: (without the stereocenter)

  • 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: (without fluorine)

  • Isoquinoline derivatives: with different substituents

Uniqueness: The presence of the fluorine atom and the specific stereochemistry at the 3rd position contribute to its unique biological and chemical properties.

Properties

IUPAC Name

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLSCFGRFIBSHD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178968
Record name (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161833-81-3
Record name (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161833-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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